7-benzyl-2,6-dichloro-7H-purine
Description
Overview of Purine (B94841) Chemistry and its Significance in Biological Systems
The purine molecular structure, which consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is fundamental to life. nih.gov These heterocyclic aromatic compounds are not only key components of genetic material but also act as crucial messengers and energy carriers in cellular processes. nih.govwikipedia.org
Purines, specifically adenine (B156593) (A) and guanine (B1146940) (G), are integral building blocks of nucleic acids, deoxyribonucleic acid (DNA), and ribonucleic acid (RNA). numberanalytics.comnumberanalytics.com Within the DNA double helix, they form specific hydrogen bonds with their pyrimidine counterparts—adenine with thymine (B56734) and guanine with cytosine—a pairing essential for the stable storage and faithful replication of genetic information. numberanalytics.com
Beyond their role in genetics, purines are vital for cellular metabolism and signaling. frontiersin.org Adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are the primary energy currency of the cell, powering a vast array of biochemical reactions. wikipedia.orgnumberanalytics.com Purine derivatives like cyclic adenosine monophosphate (cAMP) and coenzymes such as NADH are also critical players in signal transduction and metabolic pathways. nih.govwikipedia.org The intricate regulation of purine synthesis and degradation is crucial for cellular health, and defects in these pathways can lead to various diseases, including certain types of cancer. wikipedia.orgfrontiersin.org
The recognition of purines' essential roles spurred the development of purine analogs as antimetabolites—compounds that mimic natural purines to interfere with cellular processes. wikipedia.org This research field gained significant momentum in the mid-20th century with the synthesis of compounds aimed at treating cancer by disrupting DNA replication in rapidly dividing tumor cells. wikipedia.orgnih.gov
One of the earliest and most notable successes was 6-mercaptopurine (B1684380) (6-MP), an analog of hypoxanthine, which proved effective in treating acute leukemias. nih.gov This was followed by the development of other analogs like thioguanine and allopurinol, the latter first synthesized in 1956 in a search for antineoplastic agents. nih.govwikipedia.org The logic behind these early analogs often involved the isosteric replacement of atoms within the purine ring or its substituents. nih.gov Over the decades, research has yielded a wide array of purine analogs, including antiviral agents like acyclovir (B1169) and more recent anticancer drugs such as fludarabine (B1672870), cladribine, and pentostatin (B1679546), which have become vital in treating various leukemias and lymphomas. nih.govmdpi.comnih.gov
Structural Characterization of 7-Benzyl-2,6-Dichloro-7H-Purine
This compound is a synthetic purine derivative whose chemical identity and potential reactivity are defined by its specific arrangement of substituents on the core purine scaffold.
The systematic IUPAC name for this compound is this compound. nist.gov A critical aspect of its chemistry is the existence of a constitutional isomer, 9-benzyl-2,6-dichloro-9H-purine. nist.govnih.gov The position of the benzyl (B1604629) group—either on the N7 or N9 nitrogen of the purine's imidazole ring—is a significant distinction. The alkylation of 2,6-dichloropurine (B15474) with benzyl bromide typically yields a mixture of both the N7 and N9 isomers, with the N9 isomer often being the major product. Theoretical studies indicate that the 9-H purine tautomer is generally more stable than the 7-H tautomer, which often rationalizes the product distribution in such synthesis reactions. rsc.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 79064-26-9 | nist.govnih.gov |
| Molecular Formula | C₁₂H₈Cl₂N₄ | nist.govsigmaaldrich.com |
| Molecular Weight | 279.13 g/mol | nist.govbldpharm.com |
| IUPAC Name | This compound | nist.gov |
| Isomeric Form | 9-benzyl-2,6-dichloro-9H-purine | nist.govnih.gov |
The chemical behavior of this compound is largely dictated by its three key substituents:
Dichloro Groups: The two chlorine atoms at the C2 and C6 positions of the purine ring are strong electron-withdrawing groups. This feature makes the purine core electron-deficient and activates these positions for nucleophilic substitution reactions. The chlorine at the C6 position is generally more reactive than the one at the C2 position, allowing for selective chemical modifications. researchgate.net This differential reactivity is a valuable tool for medicinal chemists synthesizing more complex purine derivatives. researchgate.net
N7-Benzyl Group: The attachment of a benzyl group at the N7 position introduces a bulky, hydrophobic moiety. The position of substitution is critical for biological activity. For instance, studies on other purine derivatives have shown that substitution at the N7 position can lead to a complete loss of activity for certain biological targets, whereas N9 substitution preserves it. nih.gov This highlights the steric and electronic influence the benzyl group's location has on how the molecule can interact with enzymes or receptors.
Academic Research Trajectory and Gaps for this compound
The academic and patent literature primarily describes this compound as a chemical intermediate or as the minor isomer formed during the synthesis of its N9 counterpart. While it is commercially available from several chemical suppliers, there is a notable absence of dedicated studies on its specific biological activities. sigmaaldrich.combldpharm.coma2bchem.com
Research on structurally related compounds is extensive. For example, various 6,9-disubstituted and 6,7-disubstituted purines have been synthesized and evaluated for a range of biological effects, including potent cytotoxic activity against cancer cell lines and inhibition of protein kinases like EGFR and HER2. indexcopernicus.comresearchgate.net The biological activity of N7-substituted purines has also been an area of interest. nih.gov
However, the specific compound this compound appears to be underexplored. The primary research gap is the lack of a thorough biological evaluation. Its potential as a cytotoxic agent, an enzyme inhibitor, or a ligand for purinergic receptors remains largely uninvestigated. Future research could focus on screening this compound against various cancer cell lines or in kinase inhibition assays to determine if it possesses any unique biological properties distinct from its more-studied N9 isomer.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 9-benzyl-2,6-dichloro-9H-purine |
| Adenine |
| Guanine |
| 6-mercaptopurine |
| Thioguanine |
| Allopurinol |
| Acyclovir |
| Fludarabine |
| Cladribine |
| Pentostatin |
| 2,6-dichloropurine |
| Benzyl bromide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-benzyl-2,6-dichloropurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4/c13-10-9-11(17-12(14)16-10)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCTVEFABOUQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288631 | |
| Record name | 7-benzyl-2,6-dichloro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56025-87-7 | |
| Record name | 2,6-Dichloro-7-(phenylmethyl)-7H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56025-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 57005 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056025877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56025-87-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-benzyl-2,6-dichloro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 7 Benzyl 2,6 Dichloro 7h Purine
Synthetic Pathways for 7-Benzyl-2,6-Dichloro-7H-Purine
The synthesis of this compound can be achieved through several routes, primarily involving the chlorination of a suitable purine (B94841) precursor followed by or preceded by benzylation at the N7 position.
Chlorination of Purine Precursors
The introduction of chlorine atoms at the 2 and 6 positions of the purine ring is a key step. This is often accomplished by treating a dihydroxypurine, such as xanthine, with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Another approach involves the diazotization of an amino-substituted purine, such as 2-amino-6-chloropurine, in the presence of hydrochloric acid and a nitrite (B80452) source like sodium nitrite, to yield the 2,6-dichloro derivative. google.com
Benzylation Reactions at the N7 Position
The benzylation of the purine ring, specifically at the N7 position, is a critical transformation. Purines are ambident nucleophiles, meaning that alkylation can occur at different nitrogen atoms, most commonly N7 and N9. ub.eduresearchgate.net The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the presence of protecting groups. ub.eduresearchgate.netrsc.org
Specific Synthetic Routes (e.g., from 2,6-dichloropurine (B15474) and benzyl (B1604629) chloride)
A direct and widely used method for the synthesis of this compound involves the reaction of 2,6-dichloropurine with benzyl bromide. In a typical procedure, 2,6-dichloropurine is treated with benzyl bromide in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). This reaction generally yields a mixture of the N7 and N9 benzylated isomers, which can then be separated by chromatography.
A specific example involves suspending 2,6-dichloropurine and potassium carbonate in dimethylsulfoxide, followed by the addition of benzylbromide. The reaction is stirred at room temperature and then worked up to yield both 2,6-dichloro-9-benzylpurine and 2,6-dichloro-7-benzylpurine.
Regioselectivity in Purine Alkylation and Benzylation
The alkylation of purines often results in a mixture of N7 and N9 isomers. ub.eduresearchgate.net The ratio of these isomers is dependent on the reaction conditions. Factors influencing regioselectivity include:
Steric Hindrance: Bulky alkylating agents or substituents on the purine ring can favor alkylation at the less sterically hindered N9 position. Conversely, a bulky protecting group can be used to direct alkylation to a specific position. rsc.org
Solvent: The polarity of the solvent can influence the site of alkylation.
Base: The choice of base can affect the deprotonation of the purine ring and thus the nucleophilicity of the different nitrogen atoms. ub.eduresearchgate.net
Temperature and Reaction Time: Kinetically controlled conditions (lower temperature, shorter reaction time) may favor one isomer, while thermodynamically controlled conditions (higher temperature, longer reaction time) may favor the other. nih.gov For instance, reactions with more reactive alkyl halides that proceed quickly tend to favor the N9-alkylpurines, whereas reactions requiring longer times or higher temperatures often lead to a mixture of N7- and N9-alkylpurines. ub.edu
Catalyst: The use of catalysts like SnCl₄ has been shown to direct the tert-alkylation of 6-substituted purines to the N7 position. nih.gov
Microwave irradiation has been shown to be an effective technique to promote the regioselective N9-alkylation of purines, often leading to higher yields and shorter reaction times. ub.eduresearchgate.net
Derivatization Strategies from this compound
This compound is a valuable starting material for creating a diverse library of purine derivatives due to the reactivity of the two chlorine atoms. These chlorine atoms can be selectively displaced by various nucleophiles, allowing for the introduction of different functional groups at the C2 and C6 positions.
The chlorine at the C6 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position. This differential reactivity allows for a stepwise and controlled introduction of substituents. For example, reaction with an amine can lead to the substitution of the C6-chloro group, followed by a second nucleophilic substitution at the C2 position.
A variety of nucleophiles can be employed, including:
Amines: To introduce amino groups, leading to adenine (B156593) derivatives.
Alkoxides and Thiolates: To introduce alkoxy and alkylthio groups, respectively.
Azides: The introduction of an azide (B81097) group, which can then be reduced to an amino group, provides a route to 6-aminopurine (adenine) derivatives. nih.gov
Nucleophilic Substitution Reactions at C2 and C6 Positions
The presence of two chlorine atoms at the C2 and C6 positions of the purine ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of these positions is not identical, allowing for selective functionalization. Generally, the C6 position is more susceptible to nucleophilic attack than the C2 position. This regioselectivity is attributed to the electronic properties of the purine ring system.
This differential reactivity allows for the sequential introduction of different nucleophiles. For instance, reaction with a nucleophile under milder conditions will typically lead to substitution at the C6 position, leaving the C2-chloro group intact for a subsequent reaction with a different nucleophile under more forcing conditions. A wide variety of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chloro groups, leading to a diverse range of 2,6-disubstituted purine derivatives. The reaction of this compound with various amines, for example, provides access to a library of 2-chloro-6-aminopurine and 2,6-diaminopurine (B158960) derivatives.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Position of Substitution | Product Type |
|---|---|---|
| Primary/Secondary Amines | C6 (preferential), then C2 | 2-Chloro-6-aminopurines, 2,6-Diaminopurines |
| Alkoxides/Phenoxides | C6 (preferential) | 2-Chloro-6-alkoxy/aryloxypurines |
| Thiolates | C6 (preferential) | 2-Chloro-6-thioetherpurines |
Modifications of the Benzyl Moiety (e.g., chloromethyl, nitrobenzyl, difluorobenzyl derivatives)
While the benzyl group at the N7 position is primarily installed as a stable protecting group, its aromatic ring offers opportunities for further functionalization. Electrophilic aromatic substitution reactions can be employed to introduce various substituents onto the phenyl ring of the benzyl moiety. For instance, nitration can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further derivatization.
Although specific examples detailing the modification of the benzyl group on this compound itself are not extensively reported in the readily available literature, the principles of aromatic chemistry suggest that such modifications are feasible. The synthesis of analogous compounds, such as 7-(nitrobenzyl)-7-deazaadenosine, has been achieved, indicating that similar strategies could be applied to the target compound. nist.gov The introduction of substituents like chloromethyl or difluoromethyl on the benzyl ring would yield derivatives with altered electronic properties and potentially new biological activities.
Introduction of Diverse Functional Groups
Beyond the versatile nucleophilic substitution at the C2 and C6 positions, this compound can be further functionalized at other positions of the purine core. The C8 position, in particular, is amenable to certain transformations. For example, direct C-H activation or functionalization strategies can be employed to introduce new groups at this position.
The inherent reactivity of the purine ring system, modulated by the existing substituents, allows for a range of palladium-catalyzed cross-coupling reactions. These can include Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds at various positions, provided the appropriate precursors are used.
Cyanation Reactions on the Purine Ring
The introduction of a cyano group onto the purine ring is a valuable transformation, as the nitrile functionality can be readily converted into other functional groups such as carboxylic acids, amides, and tetrazoles. Recent advancements have demonstrated the direct C-H cyanation of purines. Specifically, a method for the regioselective C8-cyanation of 9-substituted-6-chloropurines, including a 9-benzyl derivative, has been developed. mdpi.com This reaction proceeds via activation with triflic anhydride (B1165640) followed by treatment with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). mdpi.com
While this method was demonstrated on the 9-benzyl isomer, the underlying principle of activating the imidazole (B134444) ring towards nucleophilic attack suggests that a similar strategy could be applied to this compound to achieve C8-cyanation. The reaction with 9-benzyl-2,6-dichloro-9H-purine, a close isomer of the title compound, yielded the corresponding 8-carbonitrile, highlighting the feasibility of this transformation on the dichloropurine scaffold. mdpi.com
Table 2: Cyanation of a 2,6-Dichloropurine Derivative
| Substrate | Reagents | Position of Cyanation | Product | Reference |
|---|
Catalytic Applications in Organic Synthesis Utilizing this compound
The utility of this compound extends beyond being a scaffold for diversification; it also serves as a key reagent in the synthesis of other important purine derivatives.
Role as a Reagent in the Synthesis of Adenine and Other Purines
This compound is a valuable precursor for the synthesis of various adenine derivatives. biosynth.com The chloro groups at the C2 and C6 positions can be sequentially or simultaneously replaced by amino groups to generate 7-benzyladenine (B14167608) or 2-amino-7-benzyladenine derivatives. The subsequent removal of the N7-benzyl group provides access to the corresponding free purine bases. For example, amination at the C6 position followed by debenzylation would yield adenine. This approach offers a strategic advantage in controlling the substitution pattern of the final purine product.
Selective Hydrogenation Processes
The N7-benzyl group, while stable under many reaction conditions, can be removed via catalytic hydrogenation. This debenzylation step is often a crucial final step in the synthesis of N7-unsubstituted purine derivatives. The process typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.gov
Interestingly, the benzyl group can also serve as a positional directing group in certain catalytic hydrogenation reactions. biosynth.com This implies that its presence can influence the stereochemical outcome of hydrogenation reactions on other parts of the molecule, although specific examples directly involving this compound are not extensively documented. The selective removal of the benzyl group in the presence of other reducible functional groups can be a synthetic challenge, often requiring careful selection of catalysts and reaction conditions.
Biological Activities and Pharmacological Investigations of 7 Benzyl 2,6 Dichloro 7h Purine and Its Analogs
Anticancer and Antiproliferative Activities
Substituted purine (B94841) derivatives have emerged as a promising class of compounds in cancer research, demonstrating significant cytotoxic effects against a variety of tumor cell lines. acs.orgsemanticscholar.org The strategic modification of the purine core at various positions has led to the development of potent analogs with diverse mechanisms of action.
Mechanism of Action in Cancer Cell Lines
The anticancer mechanisms of 7-benzyl-2,6-dichloro-7H-purine and its analogs are multifaceted. A key strategy involves the inhibition of enzymes crucial for cancer cell survival and proliferation, such as cyclin-dependent kinases (CDKs). acs.org Inhibition of CDKs, particularly CDK9, disrupts the regulation of RNA transcription of short-lived anti-apoptotic proteins like Mcl-1 and XIAP. This disruption can reinstate the cancer cells' ability to undergo programmed cell death, or apoptosis. Furthermore, certain purine derivatives have been shown to decrease the levels of key signaling proteins, including phospho-SRC, phospho-Rb, cyclin E, and Cdk2 in liver cancer cells, leading to the induction of apoptosis. acs.org
Inhibition of DNA Synthesis and Nucleic Acid Metabolism
Purine analogs, by their structural similarity to endogenous purine bases, can function as antimetabolites. This allows them to interfere with the synthesis of nucleic acids, a process essential for rapidly dividing cancer cells. researchgate.net By inhibiting crucial pathways in purine and pyrimidine (B1678525) biosynthesis, these compounds can suppress the production of DNA and RNA, thereby halting cell proliferation. This inhibition of nucleotide metabolism is a well-established approach in cancer therapy.
Induction of Cell Cycle Arrest and Apoptosis
A significant aspect of the anticancer activity of purine analogs is their ability to disrupt the normal cell division cycle and trigger apoptosis. Several 2,6,9-trisubstituted purine derivatives have been shown to cause cell cycle arrest at the S-phase or G2/M phase in cancer cells. semanticscholar.org For instance, compound 7h , a 2,6,9-trisubstituted purine, was demonstrated to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 leukemia cells. semanticscholar.org This arrest prevents the cancer cells from progressing through the cell cycle and dividing. The induction of apoptosis is a critical endpoint for anticancer agents, and purine derivatives have been shown to effectively initiate this process in various cancer cell lines, including melanoma and colon cancer.
Selectivity Against Various Cancer Cell Lines (e.g., HeLa, H1975, HTC116, G361, A375, K562, NCIH-460, MCF7, HL-60, CaCo-2, A-549, THP-1, IMR-32, MDA-MB 231)
Analogs of this compound have demonstrated a broad spectrum of activity against numerous human cancer cell lines. The cytotoxic potency, often measured as the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), varies depending on the specific substitutions on the purine ring and the cancer cell type. For example, certain 2,6,9-trisubstituted purines show high potency against K562 (chronic myelogenous leukemia) and MCF-7 (breast cancer) cell lines, with IC50 values in the low micromolar range. semanticscholar.org Other analogs have shown significant activity against non-small cell lung cancer (H1975) and various CNS cancer cell lines. mdpi.combenthamdirect.com
Below is a table summarizing the cytotoxic activities of selected purine analogs against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | Activity (IC50/GI50) |
| Compound 7h (2,6,9-trisubstituted purine) | K562 (Leukemia) | 0.4 µM |
| Compound 7h (2,6,9-trisubstituted purine) | MCF-7 (Breast) | 1.5 µM |
| Compound 7c (2,6,9-trisubstituted purine) | K562 (Leukemia) | 0.8 µM |
| Compound 7c (2,6,9-trisubstituted purine) | MCF-7 (Breast) | 1.0 µM |
| N9-[4'-Chloro-2'-butynyl-1'-yl]-2,6-dichloropurine | CNS Cancer Cell Lines | 4-7 µM |
| Unnamed Analog 1 | H1975 (Lung) | 4.77 µM |
| Unnamed Analog 2 | H1975 (Lung) | 2.27 µM |
Comparison with Reference Anticancer Drugs (e.g., etoposide, cisplatin)
The efficacy of novel purine derivatives is often benchmarked against established anticancer drugs. In several studies, new 2,6,9-trisubstituted purines have exhibited cytotoxic potency comparable or superior to standard chemotherapeutic agents like cisplatin and 5-fluorouracil (5-FU). For instance, compound 7h was found to be a more effective potential agent when compared with cisplatin in four of the seven cancer cell lines tested. semanticscholar.org Similarly, other purine-based hybrid molecules demonstrated more potent inhibitory activities against certain cancer cell lines than 5-FU. mdpi.com
| Compound/Analog | Cancer Cell Line | Activity (IC50) | Reference Drug | Activity (IC50) |
| Compound 7h | K562 (Leukemia) | 0.4 µM | Cisplatin | >25 µM |
| Compound 7h | MCF-7 (Breast) | 1.5 µM | Cisplatin | 15.6 µM |
| Unnamed Analog 2 | H1975 (Lung) | 2.27 µM | 5-Fluorouracil | 9.37 µM |
Inhibition of Specific Enzymes (e.g., CDK2, CDK9)
A primary molecular target for many anticancer purine analogs is the family of cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle. nih.gov Deregulation of CDK activity is a common feature in human tumors. Purine derivatives, such as roscovitine and its analogs, act as competitive inhibitors at the ATP-binding pocket of CDKs. nih.gov This inhibition blocks the phosphorylation of key substrates, leading to cell cycle arrest. Different analogs exhibit varying degrees of selectivity and potency against different CDK isoforms. For example, NU6102 is a potent and selective CDK2 inhibitor, while other analogs have been developed to be equipotent against both CDK2 and CDK7. ncl.ac.uk The development of pan-CDK inhibitors, as well as highly selective inhibitors, is an active area of research.
The table below presents the inhibitory activities of various purine analogs against specific CDKs.
| Compound/Analog | Target Enzyme | Activity (IC50) |
| NU6102 | CDK2 | 0.005 µM |
| NU6102 | CDK7 | 4.4 µM |
| NU6247 | CDK2 | 0.12 µM |
| NU6247 | CDK7 | 0.23 µM |
| Compound 18i | CDK12/cyclinK | < 100 nM |
| Compound 18j | CDK12/cyclinK | < 100 nM |
Antiviral Potential
The quest for novel antiviral agents has led researchers to explore a wide array of synthetic compounds, including purine derivatives. The structural versatility of the purine ring system allows for modifications that can lead to potent and selective antiviral activity.
Purine analogs often exert their antiviral effects by interfering with the fundamental processes of viral replication. A primary mechanism involves the inhibition of viral DNA or RNA synthesis. researchgate.net These compounds can act as mimics of natural purine nucleosides (adenosine and guanosine) and, upon activation through phosphorylation by viral or cellular kinases, can be incorporated into the growing nucleic acid chain, leading to premature termination.
Furthermore, some purine derivatives have been shown to inhibit key viral enzymes essential for replication. For instance, certain (dichloroanilino)purines have demonstrated the ability to inhibit the helicase-primase enzyme of Herpes Simplex Virus Type 1 (HSV-1), which is crucial for unwinding the viral DNA and initiating its replication. nih.gov
Herpes Simplex Virus Type 1 (HSV-1), a prevalent human pathogen, has been a target for many antiviral drug discovery programs. Research has shown that various substituted purines exhibit activity against HSV-1. For example, dihalo-substituted derivatives of N2-phenylguanines and 2-anilinoadenines have been found to inhibit the DNA-unwinding and primase activities of the HSV-1 helicase-primase complex. nih.gov Specifically, 3,4- and 3,5-dichloroanilino derivatives of adenine (B156593) have demonstrated strong inhibition of the primase activity. nih.gov While these studies highlight the potential of the dichloropurine scaffold, specific data on the anti-HSV-1 activity of this compound is not extensively documented in the reviewed literature. However, the known activity of related compounds suggests a potential avenue for further investigation.
N-[ω-(purin-6-yl) aminoalkanoyl] derivatives have also been synthesized and shown to possess anti-HSV activities, with their chiral structures being a key determinant of their antiviral efficacy. frontiersin.org This underscores the importance of the substituent groups on the purine ring in defining the biological activity.
Antimicrobial Activities
In addition to their antiviral potential, purine analogs have been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi.
The antibacterial potential of purine derivatives has been explored, with some compounds demonstrating inhibitory effects against various bacterial strains. While specific studies on the broad-spectrum antibacterial efficacy of this compound are limited, research on related 2,6-substituted purines has provided some insights. For instance, 2,6-disubstituted purines have been characterized for their interactions with purine nucleoside phosphorylase (PNP) from Helicobacter pylori, an enzyme crucial for the bacterium's purine salvage pathway. tandfonline.com Inhibition of this enzyme could disrupt bacterial growth. tandfonline.com The study revealed that compounds with a benzylthio substituent at the 6-position of the purine ring exhibited good inhibition of H. pylori PNP and also inhibited the growth of H. pylori cell cultures. tandfonline.com
It is worth noting that some 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine analogs, while potent against mycobacteria, were found to lack activity against a panel of other Gram-negative and Gram-positive bacterial strains, suggesting a specific molecular target within mycobacteria.
The development of new antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. Purine analogs have emerged as a promising class of compounds with potential antifungal activity. A series of 6-substituted purine derivatives have been synthesized and screened for their antifungal activities against various fungal species, including Aspergillus niger and Candida tropicalis. scielo.org.mx Several of these compounds displayed good activity against the tested fungal strains. scielo.org.mx
One of the most significant areas of investigation for substituted purines has been their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Numerous studies have highlighted the potent antimycobacterial effects of 9-benzylpurines and their analogs. nih.govnih.gov High inhibitory activity against M. tuberculosis has been observed for 9-benzylpurines with various substituents at the 2- and 6-positions. nih.gov Notably, the presence of a chlorine atom at the 2-position has been generally found to increase the antitubercular activity. nih.govresearchgate.net
While the initial focus was on 9-benzylpurines, research has expanded to include 7-substituted purine analogs. A study on 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines identified these compounds as a new class of potent antitubercular agents. nih.gov These analogs demonstrated strong in vitro antimycobacterial activity against the H37Rv strain of M. tuberculosis and several clinically isolated drug-resistant strains. nih.gov The mechanism of action for these compounds was identified as the inhibition of DprE1, an essential enzyme in the biosynthesis of the mycobacterial cell wall. nih.gov Although the benzyl (B1604629) group in this compound differs from the naphthalen-2-ylmethyl group in the studied analogs, the structural similarity suggests that it may also exhibit antitubercular activity through a similar mechanism.
| Compound/Analog Class | Target Organism/Virus | Activity/Mechanism of Action |
| (Dichloroanilino)purines | Herpes Simplex Virus Type 1 (HSV-1) | Inhibition of helicase-primase enzyme activity. nih.gov |
| 2,6-Disubstituted Purines | Helicobacter pylori | Inhibition of purine nucleoside phosphorylase (PNP). tandfonline.com |
| 6-Substituted Purines | Aspergillus niger, Candida tropicalis | Antifungal activity. scielo.org.mx |
| 9-Benzylpurines | Mycobacterium tuberculosis | High inhibitory activity. nih.gov |
| 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines | Mycobacterium tuberculosis H37Rv | Potent antitubercular activity via inhibition of DprE1. nih.gov |
Anti-malarial Applications
Research specifically detailing the development of this compound as a novel antimalarial agent or its precise mechanism of action against Plasmodium parasites is not extensively available in publicly accessible scientific literature. The quest for new antimalarials is urgent due to growing resistance to existing treatments, and various chemical scaffolds are under investigation. researchgate.net For instance, compounds like styrylquinolines and 2,4,6-s-triazine derivatives have been explored as potential drugs that can interfere with parasite proliferation and metabolic pathways, such as dihydrofolate reductase (DHFR). nih.govnih.gov
Development of Novel Antimalarial Agents
While direct evidence for this compound is scarce, the broader class of purine derivatives has been a subject of interest in medicinal chemistry. However, current research highlights other heterocyclic structures. The general mechanism of action for many antimalarial drugs involves disrupting essential processes in the parasite's life cycle, such as the detoxification of heme. drugbank.comyoutube.com For example, chloroquine is thought to inhibit heme polymerase, leading to a toxic buildup of heme within the parasite. drugbank.com The development of novel agents often focuses on identifying compounds that can overcome resistance mechanisms or act on new molecular targets within the Plasmodium parasite. nih.gov
Mechanism of Action against Plasmodium Parasites
The specific mechanism of action for this compound against Plasmodium parasites has not been elucidated in the reviewed literature. Generally, antimalarial mechanisms are varied; some drugs intercalate into parasite DNA, disrupting replication and transcription, while others inhibit crucial enzymes like DHFR, which is vital for nucleotide synthesis and cell proliferation. nih.govnih.gov Another common target is the parasite's mitochondrial electron transport chain. nih.gov Without specific studies, any proposed mechanism for this compound would be purely speculative.
Immunomodulatory and Anti-inflammatory Effects
Investigations into the immunomodulatory properties of 7-benzyl-purine analogs provide a clearer picture of the potential activities of this compound.
Interactions with the Purinergic System
The purinergic system, which includes receptors for extracellular nucleotides like ATP and nucleosides like adenosine (B11128), is a critical regulator of immune and inflammatory responses. nih.gov While direct studies on this compound's interaction with this system are not available, research on analogous compounds suggests a potential for such activity. A study on the analog 7-benzyl-8-bromoguanine demonstrated significant immunoregulatory effects. nih.gov This compound was shown to suppress the proliferation of human T-cell leukemia (MOLT-4) and cutaneous T-cell lymphoma (HUT78) cells, as well as normal peripheral blood mononuclear cells (PBMC). nih.gov The research indicated that 7-substituted purines can selectively inhibit T-cell functions, suggesting an interaction with pathways that govern immune cell activation and proliferation. nih.gov
Modulation of P1 and P2 Receptors
The purinergic signaling cascade is mediated by P1 (adenosine) receptors and P2 (ATP/ADP/UTP/UDP) receptors. nih.gov There is no specific data from the searched literature detailing the binding or modulation of P1 and P2 receptors by this compound. However, the immunomodulatory effects observed in its analogs point towards a potential influence on these pathways. For instance, the study on 7-benzyl-8-bromoguanine showed a selective inhibition of Th1-related cytokine secretion, specifically suppressing the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). nih.gov This selective action on cytokine profiles is a hallmark of modulation within the immune system, which is often orchestrated by purinergic receptors. The data showed that the murine Th2 clone was less sensitive to the compound, and the production of Th2-related cytokines IL-4 and IL-5 was not suppressed. nih.gov
Table 1: Immunomodulatory Effects of the Analog 7-Benzyl-8-Bromoguanine
| Cell Line / Clone | Effect on Proliferation | Effect on Cytokine Production |
|---|---|---|
| Human T-cell leukemia (MOLT-4) | Suppressed | Not specified |
| Human T-cell lymphoma (HUT78) | Suppressed | Suppressed IL-2 production |
| Human PBMC | Suppressed | Suppressed IFN-γ production; No effect on IL-3, IL-10 |
| Murine Th1 clone | Not specified | Inhibited anti-CD3-activated IL-2 secretion |
This table is based on data for the analog compound 7-benzyl-8-bromoguanine. nih.gov
Enzyme Inhibition and Receptor Binding Studies
The purine scaffold is a common feature in molecules designed to inhibit various enzymes. Research into analogs of this compound has explored this potential. The aforementioned 7-benzyl-8-bromoguanine, along with its N9-benzyl isomer, were synthesized as analogs of a known inhibitor of purine nucleoside phosphorylase (PNP). nih.gov PNP is an enzyme involved in the purine salvage pathway, and its inhibition can have immunomodulatory effects by altering nucleoside levels. This suggests that the 7-benzyl-purine scaffold is a viable starting point for designing enzyme inhibitors within the purine metabolic pathways.
Separately, a different class of 7-substituted purines, specifically 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines, were identified as potent inhibitors of DprE1, an essential enzyme for the biosynthesis of the mycobacterial cell wall. nih.gov While this involves a different substituent at the N7 position and a different target organism (Mycobacterium tuberculosis), it underscores the versatility of the 7-substituted purine core in enzyme inhibition. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 7-benzyl-8-bromoguanine |
| Chloroquine |
| Interleukin-2 (IL-2) |
| Interleukin-3 (IL-3) |
| Interleukin-4 (IL-4) |
| Interleukin-5 (IL-5) |
| Interleukin-10 (IL-10) |
Inhibition of Enzymes Involved in Nucleic Acid Metabolism
Substituted purines have been identified as inhibitors of various enzymes crucial for nucleic acid metabolism, particularly in pathogenic organisms that rely on purine salvage pathways. One such enzyme is purine nucleoside phosphorylase (PNP), which is essential for the purine salvage pathway in organisms like Helicobacter pylori. A study investigating the interactions of 2,6-substituted purines with PNP from H. pylori demonstrated that these compounds exhibit inhibitory activity. Among the tested compounds, 2,6-dichloro-purine (an analog of the title compound lacking the N7-benzyl group) was evaluated for its inhibitory potential. The inhibition constants for various 2,6-substituted purines were determined to be in the micromolar range, highlighting their potential as inhibitors of this key enzyme in the pathogen's purine metabolism. The study found that 6-benzylthio-2-chloropurine had the lowest inhibition constant, indicating potent inhibition of the enzyme.
In a different context, analogs of this compound have shown inhibitory activity against enzymes involved in the biosynthesis of essential cellular components in mycobacteria. Specifically, 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines were identified as potent antitubercular agents that inhibit decaprenylphosphoryl-β-d-ribose oxidase (DprE1). This enzyme is critical for the biosynthesis of arabinan, a vital component of the mycobacterial cell wall. While not a direct component of nucleic acid metabolism, the inhibition of DprE1 disrupts a fundamental biosynthetic pathway in Mycobacterium tuberculosis, demonstrating the potential of the 7-substituted purine scaffold in targeting essential enzymes in pathogens. Optimized analogs in this series exhibited strong in vitro antimycobacterial activity with a minimum inhibitory concentration (MIC) of 1 μM against M. tuberculosis H37Rv and several clinically isolated drug-resistant strains.
| Compound/Analog | Target Enzyme | Organism | Activity |
| 2,6-disubstituted purines (e.g., 2,6-dichloro-purine) | Purine Nucleoside Phosphorylase (PNP) | Helicobacter pylori | Micromolar inhibition constants |
| 6-benzylthio-2-chloropurine | Purine Nucleoside Phosphorylase (PNP) | Helicobacter pylori | Potent inhibition |
| 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines | Decaprenylphosphoryl-β-d-ribose oxidase (DprE1) | Mycobacterium tuberculosis | MIC of 1 μM for optimized analogs |
Binding Affinity to Biological Targets
The biological activity of a compound is fundamentally linked to its ability to bind to specific molecular targets. While detailed binding affinity studies (e.g., determination of Ki or Kd values) for this compound are not extensively reported in the public domain, research on related purine analogs provides insights into their binding characteristics.
For instance, the interaction of 2,6-dichloro-purine with Helicobacter pylori purine nucleoside phosphorylase (HpPNP) has been structurally characterized through X-ray crystallography. The crystal structure of the HpPNP-2,6-diCl-Pu complex was obtained by soaking crystals of the enzyme with the ligand. This structural data provides a basis for understanding the specific interactions within the enzyme's base-binding site and can guide the design of more potent inhibitors.
Furthermore, studies on the group I ribozyme have utilized 7-deaza purine analogs to probe interactions with the N7 atom of guanosine (B1672433). It was observed that a 7-deaza substitution reduced binding affinity approximately 20-fold, suggesting that while there might not be a direct, functionally critical contact with the N7 atom, its presence influences binding, possibly through effects on stacking interactions or solvation. This highlights the subtle yet significant role of the N7 position of the purine ring in molecular recognition and binding affinity.
Inhibition of Phosphodiesterases (PDEs)
Currently, there is a lack of specific research findings detailing the inhibitory activity of this compound or its close analogs against phosphodiesterases (PDEs). The broad family of PDEs plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). While various purine derivatives have been explored as PDE inhibitors, the specific structure of this compound has not been prominently featured in the available scientific literature in this context.
Ligand Activity against Adenosine Kinase (e.g., Toxoplasma gondii adenosine kinase)
Parasites of the phylum Apicomplexa, such as Toxoplasma gondii, are incapable of de novo purine synthesis and rely on salvaging purines from their host. This dependency makes the enzymes of the purine salvage pathway attractive targets for chemotherapeutic intervention. Toxoplasma gondii adenosine kinase (TgAK) is a key enzyme in this pathway, responsible for the phosphorylation of adenosine to AMP.
Research has shown that analogs of this compound can act as ligands for TgAK. Specifically, 7-deaza-6-benzylthioinosine analogues have been investigated as "subversive substrates" for TgAK. These compounds are recognized and metabolized by the parasite's enzyme but not the human counterpart, leading to selective toxicity. The rationale for designing these analogs was based on the observation that 7-deazaadenosine is an excellent ligand for TgAK. By combining the 7-deaza modification with a 6-benzylthio group, researchers aimed to enhance the binding affinity to the enzyme. Indeed, these 7-deaza-6-benzylthioinosine analogues were found to be better ligands for TgAK than the parent compounds.
Therapeutic and Research Applications of 7 Benzyl 2,6 Dichloro 7h Purine in Drug Discovery
Potential in Pharmaceutical Development
7-Benzyl-2,6-dichloro-7H-purine serves as a key building block for the synthesis of more complex purine (B94841) derivatives. biosynth.com The presence of the benzyl (B1604629) group at the N7 position and chlorine atoms at the C2 and C6 positions provides reactive sites for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening.
Anticancer Drug Discovery
The purine core is a well-established pharmacophore in oncology. Derivatives synthesized from this compound have been investigated for their potential as anticancer agents. For instance, the synthesis of 2,6,9-trisubstituted purine derivatives, which have shown significant anti-cancer activities against various cancer cell lines, often starts from commercially available 2,6-dichloropurine (B15474), a related precursor. nih.gov The strategic modification of the purine ring, including the introduction of substituents at the C2, C6, and N9 positions, has led to the discovery of potent inhibitors of key cancer-related targets. nih.gov One study highlighted that pyrimidine (B1678525) hybrid purine derivatives demonstrated potent inhibition of angiogenesis, with GI50 values in the micromolar range against colon cancer cell lines HT-29 and COLO-205. nih.gov
Antiviral Agent Development
Purine analogs are a prominent class of antiviral drugs. The structural similarity of these compounds to endogenous nucleosides allows them to interfere with viral replication processes. While direct antiviral data for this compound is scarce, its role as a synthetic precursor is noteworthy. For example, the synthesis of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), which are potent and selective anti-HIV-1 agents, showcases the utility of benzyl-substituted heterocyclic compounds in antiviral research. nih.gov These studies underscore the importance of the purine scaffold in developing new antiviral therapies.
Antimicrobial Agent Development
The search for novel antimicrobial agents is a global health priority. Purine derivatives have been explored for their antibacterial and antifungal properties. Research into 2-hydroxy benzyl hydrazide congeners, which share a benzyl moiety, has demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. jchr.org One of the synthesized compounds in this family exhibited a larger zone of inhibition than the standard drug ciprofloxacin. jchr.org Although this research does not directly involve this compound, it highlights the potential of benzyl-containing heterocyclic structures in the development of new antimicrobial agents.
Antimalarial Agent Development
The fight against malaria relies on the discovery of new and effective drugs. Purine metabolism is essential for the malaria parasite, Plasmodium falciparum, making it an attractive target for drug development. While specific studies on the antimalarial activity of this compound are not prominent, the broader class of purine analogs has been investigated for this purpose. The ability to modify the purine ring at various positions allows for the design of compounds that can selectively inhibit parasite-specific enzymes involved in purine salvage and metabolism.
Role as a Chemical Probe for Protein Function Analyses
Due to its reactive nature, this compound and its derivatives can be utilized as chemical probes to investigate the function of proteins, particularly those that bind nucleotides. By incorporating reporter tags or reactive groups onto the purine scaffold, researchers can design molecules to label and identify specific proteins in complex biological systems. This approach is valuable for target identification and validation in drug discovery.
Applications in Biochemical Studies
In biochemical studies, this compound primarily serves as a synthetic precursor for creating compounds used to probe enzymatic functions. biosynth.com For example, it can be used to synthesize various substituted purines that act as inhibitors or substrates for enzymes involved in purine metabolism. These studies are crucial for understanding the mechanisms of these enzymes and for designing more potent and selective drugs.
Agricultural Chemistry Applications
There is currently no available scientific literature or research data to suggest that this compound has any established applications in agricultural chemistry, either as a plant growth regulator or a pesticide. Extensive searches of chemical databases and research publications did not yield any studies detailing the use of this specific compound for agricultural purposes.
While purine derivatives, as a class of molecules, are known to play various roles in biological systems, and some have been investigated for agricultural applications, information regarding the specific activities of this compound in this field is absent. The available information on this compound primarily pertains to its role as a synthetic intermediate in the preparation of other purine-based molecules for research in medicinal chemistry.
Therefore, at present, the potential for this compound in agricultural applications remains unexplored and undocumented in publicly accessible scientific resources.
Future Directions and Emerging Research Avenues
Exploration of Novel Derivatives with Enhanced Potency and Selectivity
The 2,6-dichloropurine (B15474) core of 7-benzyl-2,6-dichloro-7H-purine is a key starting point for creating diverse libraries of new molecules. The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity.
Research has demonstrated the potential of modifying this scaffold to produce compounds with significant therapeutic effects. For instance, a series of 2,6,9-trisubstituted purine (B94841) derivatives has been synthesized and evaluated for their potential as antitumor agents, with some compounds showing the ability to induce apoptosis in cancer cell lines. researchgate.net In other work, the development of 6,7-disubstituted 7H-purine analogues was undertaken with the goal of creating dual inhibitors of the EGFR and HER2 tyrosine kinases, which are implicated in human breast cancers. indexcopernicus.com These studies underscore the value of the purine framework in designing targeted therapies.
Furthermore, derivatives of 7H-purines have been investigated for indications beyond cancer. Phenotypic screening of a purine derivative library identified compounds with potent antimycobacterial activity. nih.gov Specifically, 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines were found to inhibit DprE1, an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. nih.gov The development of novel butanehydrazide derivatives of purine-2,6-dione (B11924001) has also led to the identification of potent dual inhibitors of phosphodiesterase 4 (PDE4) and PDE7 with potential anti-inflammatory activity. nih.gov
Future research will likely continue to leverage the reactivity of the this compound scaffold to generate novel derivatives. The focus will be on fine-tuning the substituents at the C2, C6, and even the benzyl (B1604629) group to enhance potency against specific biological targets while improving selectivity to minimize off-target effects and potential toxicity.
Development of Targeted Delivery Systems
A significant challenge with many potent small molecule drugs, including purine analogs, is achieving effective delivery to the target site while minimizing systemic exposure and associated side effects. The development of targeted delivery systems is a rapidly advancing field aimed at addressing this issue. For purine analogs, polymer-based nanoparticles are being explored as a promising strategy. These nanocarriers can improve the therapeutic efficacy of purine derivatives by increasing drug retention at the target site and enhancing permeation across biological barriers.
While specific targeted delivery systems for this compound have not been reported, the general principles are applicable. Future research could focus on encapsulating this compound or its active derivatives into nanoparticles, liposomes, or antibody-drug conjugates (ADCs). These systems can be further engineered with targeting ligands, such as antibodies or aptamers, that recognize and bind to specific receptors overexpressed on the surface of cancer cells or other diseased cells. This approach would concentrate the therapeutic agent at the site of action, potentially leading to improved efficacy and a better safety profile.
Combination Therapies Involving Purine Analogs
In cancer therapy, combination regimens are a cornerstone of treatment, often leading to synergistic effects and overcoming drug resistance. Purine analogs are frequently used in combination with other classes of chemotherapeutic agents. wikipedia.org For example, clinical studies have investigated the combination of the purine analog pentostatin (B1679546) with alkylating agents like cyclophosphamide (B585) in patients with chronic lymphocytic leukemia (CLL). nih.govresearchgate.net Similarly, the purine analog fludarabine (B1672870) has been effectively combined with cyclophosphamide. haematologica.org
These combination strategies are based on the complementary mechanisms of action of the different drugs. While purine analogs primarily interfere with DNA synthesis and repair, alkylating agents cause direct damage to DNA. wikipedia.orgresearchgate.net This multi-pronged attack can be more effective at killing cancer cells and can help to prevent the emergence of resistant clones.
Future research will continue to explore novel combination therapies involving purine analogs. This includes combining them with newer targeted therapies, such as kinase inhibitors and immunotherapy agents (e.g., checkpoint inhibitors), to enhance anti-tumor responses. For derivatives of this compound that show promise in preclinical studies, evaluating their efficacy in combination with existing and emerging cancer drugs will be a critical step in their development.
Further Elucidation of Molecular Mechanisms
Understanding the precise molecular mechanisms by which a compound exerts its therapeutic effect is crucial for rational drug design and development. For the broad class of purine analogs, the primary mechanism of action is the disruption of nucleic acid synthesis and metabolism. wikipedia.orgnih.gov These compounds can inhibit key enzymes involved in the purine biosynthesis pathway or be incorporated into DNA and RNA, leading to chain termination or a dysfunctional genetic code. wikipedia.orgnih.gov This interference with fundamental cellular processes is particularly effective against rapidly proliferating cells, such as cancer cells.
For specific derivatives of the 7H-purine scaffold, more targeted mechanisms have been identified. As mentioned, certain derivatives have been shown to inhibit specific enzymes like the mycobacterial DprE1 nih.gov or the human tyrosine kinases EGFR and HER2. indexcopernicus.com Other purine derivatives have been found to induce cell death through apoptosis. researchgate.net
The exact molecular targets and mechanism of action for this compound itself have not been fully elucidated. Future research should aim to identify the specific cellular proteins with which this compound and its most promising derivatives interact. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and molecular docking studies can be employed to identify binding partners and predict interaction modes. A deeper understanding of these molecular mechanisms will enable the design of more potent and selective second-generation compounds.
Translation from Preclinical to Clinical Studies for Therapeutic Applications
The ultimate goal of developing novel therapeutic agents is their successful translation from preclinical models to clinical use in patients. The path from the laboratory to the clinic is long and rigorous, involving extensive preclinical testing for efficacy and safety, followed by phased clinical trials in humans.
Many purine analogs, such as fludarabine, cladribine, and pentostatin, have successfully navigated this process and are now established treatments for various hematological malignancies. taylorandfrancis.comnih.govdrugbank.com More recently developed purine analogs continue to be evaluated in clinical trials for a range of cancers. haematologica.orgresearchgate.net
For this compound, its primary role to date appears to be as a synthetic intermediate for the creation of other molecules. However, the promising preclinical data for some of its derivatives, particularly in the areas of cancer and infectious diseases, suggest that these compounds could be candidates for further development. researchgate.netindexcopernicus.comnih.gov The next steps for these lead compounds would involve comprehensive in vivo studies in animal models to evaluate their efficacy, pharmacokinetics, and toxicology. Positive results from these preclinical studies would be essential to justify advancing these novel purine derivatives into Phase I clinical trials to assess their safety and tolerability in humans.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-benzyl-2,6-dichloro-7H-purine, and what methodological considerations ensure regioselectivity?
- Answer : The synthesis typically involves alkylation of 2,6-dichloropurine derivatives. A modified procedure using potassium carbonate in DMSO with benzyl halides under controlled temperatures (288–291 K) can favor N7-substitution, as reported in analogous purine syntheses . Key considerations include:
- Solvent polarity (DMSO enhances nucleophilicity of purine nitrogen).
- Temperature control to minimize isomerization.
- Use of column chromatography (silica gel with petroleum ether/ethyl acetate) for purification.
- Data Table :
| Parameter | Condition |
|---|---|
| Solvent | DMSO |
| Base | K₂CO₃ |
| Alkylating Agent | Benzyl halide (e.g., benzyl bromide) |
| Reaction Temperature | 288–291 K |
Q. How can researchers characterize this compound to confirm structural integrity?
- Answer : Multimodal characterization is critical:
- NMR Spectroscopy : Compare chemical shifts of H7 and benzyl protons to differentiate N7 vs. N9 isomers .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C–Cl distances ~1.73 Å) to confirm regiochemistry .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 309.1).
Q. What theoretical frameworks guide the study of this compound’s reactivity?
- Answer : Research should align with:
- Purine Substitution Chemistry : Electron-withdrawing groups (Cl) at C2/C6 direct alkylation to N7 due to resonance effects .
- Molecular Orbital Theory : Predicts nucleophilic attack sites using HOMO/LUMO analysis .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Answer : A 2³ factorial design evaluates three variables (temperature, solvent ratio, catalyst concentration) to maximize yield and selectivity:
- Independent Variables : Temperature (280–300 K), solvent polarity (DMSO/DMF ratio), base equivalents (1–3 eq).
- Response Variables : Yield (%), N7/N9 isomer ratio.
- Statistical Analysis : ANOVA identifies significant factors (e.g., temperature dominates isomer distribution) .
Q. How should researchers resolve contradictions in spectral data for this compound?
- Answer : Contradictions (e.g., ambiguous NMR peaks) require:
- Triangulation : Cross-validate with IR (C–Cl stretch ~550 cm⁻¹) and HPLC purity checks.
- Dynamic NMR : Detect rotational barriers in benzyl groups causing peak splitting .
Q. What strategies improve reproducibility in synthesizing this compound?
- Answer : Critical steps include:
- Stoichiometric Precision : Use anhydrous solvents and freshly distilled benzyl halides.
- Inert Atmosphere : Minimize hydrolysis of intermediates (Ar or N₂ gas).
- Detailed Reporting : Document purity criteria (e.g., ≥95% by HPLC) and storage conditions (−20°C in amber vials) .
Q. What advanced computational methods predict the biological activity of this compound?
- Answer : Combine:
- Molecular Docking : Screen against kinase targets (e.g., CDK2) using AutoDock Vina.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction optimization for this compound?
- Answer : AI-integrated platforms enable:
- Real-Time Parameter Adjustment : Machine learning algorithms predict optimal temperatures/solvents from kinetic data.
- Microreactor Simulations : Model fluid dynamics to scale up synthesis without side-product formation .
Contradictions and Validation
- Example : Conflicting reports on N7 vs. N9 alkylation yields can be addressed by replicating synthesis under strictly anhydrous conditions and comparing with crystallographic data .
Key Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
